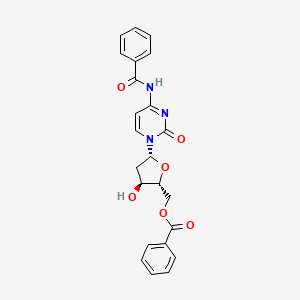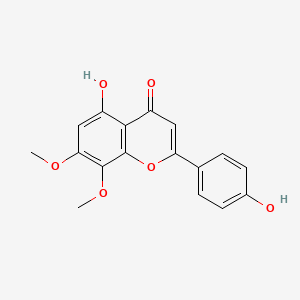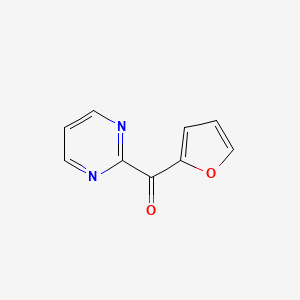
N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is a synthetic derivative of deoxycytidine, a nucleoside component of DNA. This compound is characterized by the presence of benzoyl groups attached to the nitrogen atom and the 5’-hydroxyl group of the deoxycytidine molecule. These modifications enhance the compound’s stability and alter its chemical properties, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups of deoxycytidine, followed by selective benzoylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Benzoylation: The protected deoxycytidine is then treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups at the nitrogen atom and the 5’-hydroxyl group.
Deprotection: The DMT group is removed under acidic conditions to yield N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine
Industrial Production Methods
Industrial production of N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection and Benzoylation: Using automated reactors and precise control of reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve the desired quality
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield deoxycytidine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides
Major Products
Hydrolysis: Deoxycytidine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The benzoyl groups enhance the compound’s stability and may affect its interaction with enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-2’-deoxycytidine: Lacks the 5’-benzoyl group, making it less stable.
5’-O-Benzoyl-2’-deoxycytidine: Lacks the N-benzoyl group, affecting its chemical properties.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Contains a dimethoxytrityl group, used in oligonucleotide synthesis .
Uniqueness
N-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is unique due to the presence of both N-benzoyl and 5’-O-benzoyl groups, which enhance its stability and alter its chemical properties, making it suitable for various scientific applications .
Propriétés
| 4803-92-3 | |
Formule moléculaire |
C23H21N3O6 |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 |
Clé InChI |
ADBLMNPUSHTBKL-NLWGTHIKSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)







![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

